Cas no 82231-59-2 (ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate)
ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl (4-iodo-1H-pyrazol-1-yl)acetate
- Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
- 1-(ETHOXYCARBONYLMETHYL)-4-IODO-1H-PYRAZOLE
- ethyl 2-(4-iodopyrazol-1-yl)acetate
- QDCVNLSNYLXDRI-UHFFFAOYSA-N
- (4-Iodo-pyrazol-1-yl)-acetic acid ethyl ester
- 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester
- 82231-59-2
- MFCD11054036
- Ethyl2-(4-iodo-1H-pyrazol-1-yl)acetate
- SCHEMBL14125781
- D93621
- DTXSID401295668
- AKOS005174087
- Ethyl 4-iodo-1H-pyrazole-1-acetate
- ALBB-013405
- DB-141934
- CS-0313869
- F2147-7236
- ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
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- MDL: MFCD11054036
- Inchi: 1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
- InChI Key: QDCVNLSNYLXDRI-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CC(=O)OCC
Computed Properties
- Exact Mass: 279.97088g/mol
- Monoisotopic Mass: 279.97088g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 1.3
ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E286641-100mg |
(4-Iodo-pyrazol-1-yl)-acetic Acid Ethyl Ester |
82231-59-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E286641-500mg |
(4-Iodo-pyrazol-1-yl)-acetic Acid Ethyl Ester |
82231-59-2 | 500mg |
$ 230.00 | 2022-06-02 | ||
| TRC | E286641-1g |
(4-Iodo-pyrazol-1-yl)-acetic Acid Ethyl Ester |
82231-59-2 | 1g |
$ 340.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906873-5g |
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate |
82231-59-2 | 98% | 5g |
4,693.50 | 2021-05-17 | |
| Apollo Scientific | OR62029-250mg |
Ethyl 2-(4-iodopyrazol-1-yl)acetate |
82231-59-2 | 250mg |
£40.00 | 2025-02-20 | ||
| Apollo Scientific | OR62029-1g |
Ethyl 2-(4-iodopyrazol-1-yl)acetate |
82231-59-2 | 1g |
£118.00 | 2025-02-20 | ||
| Apollo Scientific | OR62029-5g |
Ethyl 2-(4-iodopyrazol-1-yl)acetate |
82231-59-2 | 5g |
£390.00 | 2025-02-20 | ||
| abcr | AB261002-500 mg |
1-(Ethoxycarbonylmethyl)-4-iodo-1H-pyrazole |
82231-59-2 | 500MG |
€254.60 | 2022-03-03 | ||
| abcr | AB261002-1 g |
1-(Ethoxycarbonylmethyl)-4-iodo-1H-pyrazole |
82231-59-2 | 1g |
€299.00 | 2022-03-03 | ||
| abcr | AB261002-5 g |
1-(Ethoxycarbonylmethyl)-4-iodo-1H-pyrazole |
82231-59-2 | 5g |
€817.00 | 2022-03-03 |
ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate Suppliers
ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (CAS No. 82231-59-2): A Versatile Building Block in Modern Organic Synthesis
In the realm of heterocyclic chemistry, Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (CAS No. 82231-59-2) has emerged as a valuable synthetic intermediate with broad applications in pharmaceutical research, agrochemical development, and material science. This iodo-substituted pyrazole derivative combines the unique reactivity of both the pyrazole ring and the iodo functional group, making it particularly useful for cross-coupling reactions and further molecular elaboration.
The growing interest in pyrazole-based compounds stems from their prevalence in bioactive molecules and functional materials. Recent literature searches reveal increasing queries about "iodo pyrazole synthesis" and "ethyl pyrazole carboxylate applications," reflecting the compound's relevance in contemporary research. With molecular formula C7H9IN2O2 and molecular weight 280.06 g/mol, this N-functionalized pyrazole offers multiple sites for chemical modification.
Structural features of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate contribute to its synthetic utility. The electron-rich pyrazole nitrogen atoms participate in coordination chemistry, while the iodo substituent at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The ester functionality provides additional versatility for subsequent transformations, answering frequent search queries about "modifying pyrazole esters" and "pyrazole carboxylic acid derivatives."
Current applications focus on its role as a precursor in medicinal chemistry. Researchers investigating "pyrazole drug discovery" will find this compound valuable for constructing pharmacophores found in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The pharmaceutical industry particularly values such functionalized pyrazole building blocks for their ability to impart improved pharmacokinetic properties to drug candidates.
Material scientists have also explored Ethyl (4-iodo-1H-pyrazol-1-yl)acetate in the development of advanced materials. Its incorporation into polymers and metal-organic frameworks (MOFs) has shown promise for creating materials with tailored electronic properties, addressing search trends related to "heterocyclic materials design" and "functional organic semiconductors." The compound's ability to coordinate with transition metals makes it attractive for catalytic applications as well.
Synthetic methodologies for preparing 4-iodopyrazole derivatives have evolved significantly, with modern approaches emphasizing atom economy and green chemistry principles. This responds to growing concerns about sustainable synthesis, as evidenced by increasing searches for "eco-friendly heterocycle preparation." The ester group in Ethyl (4-iodo-1H-pyrazol-1-yl)acetate allows for straightforward conversion to other functional groups, facilitating diverse downstream chemistry.
Analytical characterization of this compound typically involves NMR spectroscopy (showing characteristic pyrazole proton signals around δ 7.5-8.5 ppm), mass spectrometry, and infrared spectroscopy (displaying ester carbonyl stretching near 1740 cm-1). These analytical features help researchers verify compound identity, a common concern reflected in searches for "pyrazole spectral data" and "characterizing iodo-substituted heterocycles."
Storage and handling recommendations for Ethyl (4-iodo-1H-pyrazol-1-yl)acetate include protection from light (due to the iodo substituent) and storage under inert atmosphere at low temperatures. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with any organic compound.
The commercial availability of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has increased in recent years, with suppliers offering various quantities to meet research demand. Pricing trends reflect the compound's growing importance in synthetic chemistry, particularly for pharmaceutical applications. Market analysis shows particular interest from companies focusing on "custom heterocyclic synthesis" and "medicinal chemistry services."
Future research directions likely to involve this compound include the development of novel C-C coupling methodologies, exploration of its metal complexes for catalytic applications, and incorporation into more complex molecular architectures. These potential applications align with current research trends toward "diverse heterocyclic scaffolds" and "multifunctional organic building blocks," as indicated by recent publication and patent analyses.
In conclusion, Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (CAS No. 82231-59-2) represents a strategically important compound in modern organic synthesis. Its combination of reactive sites, synthetic versatility, and applicability across multiple research domains ensures its continued relevance in chemical research and development. As synthetic methodologies advance and new applications emerge, this functionalized pyrazole derivative will likely maintain its position as a valuable tool for chemists working at the interface of molecular design and practical application.
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